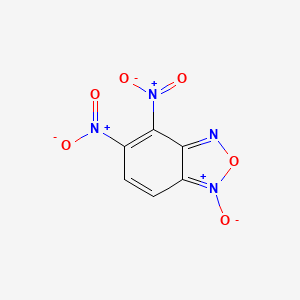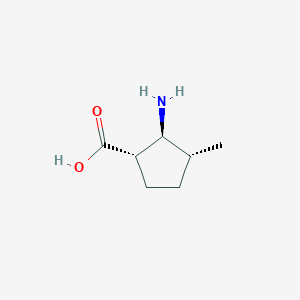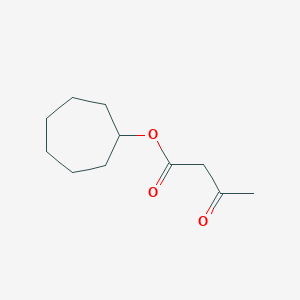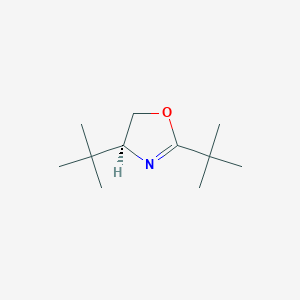![molecular formula C13H19FN2 B15160405 (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine CAS No. 672293-44-6](/img/structure/B15160405.png)
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine: is a chiral compound belonging to the piperazine class of chemicals It features a fluorophenyl group attached to an ethyl chain, which is further connected to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroacetophenone and 3-methylpiperazine.
Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with 3-methylpiperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Applications De Recherche Scientifique
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This modulation can result in therapeutic effects, such as alleviation of symptoms in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine: The enantiomer of the compound, which may exhibit different pharmacological properties.
1-(4-Fluorophenyl)piperazine: A structurally related compound with a simpler piperazine ring.
1-(4-Fluorophenyl)ethylamine: A compound with a similar fluorophenyl group but lacking the piperazine ring.
Uniqueness
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine is unique due to its chiral nature and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts specific pharmacological properties, making it a valuable compound for drug development and research.
Propriétés
Numéro CAS |
672293-44-6 |
|---|---|
Formule moléculaire |
C13H19FN2 |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
(3R)-1-[1-(4-fluorophenyl)ethyl]-3-methylpiperazine |
InChI |
InChI=1S/C13H19FN2/c1-10-9-16(8-7-15-10)11(2)12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3/t10-,11?/m1/s1 |
Clé InChI |
FZPXVUQHMAPXQZ-NFJWQWPMSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1)C(C)C2=CC=C(C=C2)F |
SMILES canonique |
CC1CN(CCN1)C(C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
